(1S,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid
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Overview
Description
(1S,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a unique structure that includes a phenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of styrene with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid to an alcohol or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(1S,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which (1S,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but studies often focus on its stereochemistry and how it influences binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-methyl-2-phenylcyclopropane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Cyclopropane carboxylic acid derivatives: Compounds with similar cyclopropane rings but different substituents.
Uniqueness
(1S,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for studying stereochemical effects and developing chiral molecules .
Properties
CAS No. |
29161-89-5 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1R,2R)-2-methyl-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O2/c1-11(7-9(11)10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)/t9-,11-/m0/s1 |
InChI Key |
YQGDRMBKFXAICH-ONGXEEELSA-N |
SMILES |
CC1(CC1C(=O)O)C2=CC=CC=C2 |
Isomeric SMILES |
C[C@]1(C[C@H]1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CC1C(=O)O)C2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
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